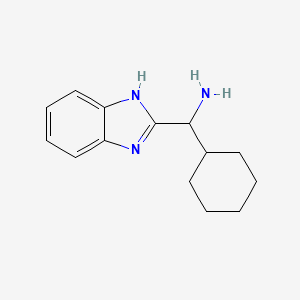

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine

Description

The exact mass of the compound (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-benzimidazol-2-yl(cyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h4-5,8-10,13H,1-3,6-7,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYWMOWHCWXKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=NC3=CC=CC=C3N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178416-39-1 | |

| Record name | (1H-benzo[d]imidazol-2-yl)(cyclohexyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Novel Benzimidazole Compounds

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antiviral, anticancer, and anthelmintic properties.[1][2][3] The successful development of novel benzimidazole-based drugs is critically dependent on the unambiguous confirmation of their molecular structures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of new benzimidazole derivatives. We will delve into the core principles, field-proven protocols, and data interpretation strategies for three indispensable analytical techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS). This document is structured to provide not just procedural steps, but the causal logic behind experimental choices, ensuring scientific integrity and the generation of trustworthy, reproducible data.

The Benzimidazole Scaffold: A Foundation for Drug Design

The benzimidazole core consists of a benzene ring fused to an imidazole ring.[4][5] This bicyclic heterocyclic aromatic system provides a versatile scaffold that can be functionalized at various positions to modulate its physicochemical and pharmacological properties.[6] A standardized numbering system is essential for the accurate assignment of spectroscopic signals.

Diagram: Benzimidazole Core Structure and Numbering

Caption: Standard numbering of the benzimidazole scaffold.[7]

An Integrated Strategy for Spectroscopic Characterization

The structural elucidation of a novel compound is never reliant on a single technique. Instead, it is a process of accumulating and correlating evidence from multiple spectroscopic methods.[8][9] ¹H NMR, ¹³C NMR, and Mass Spectrometry each provide unique and complementary pieces of the structural puzzle. Our workflow prioritizes a logical progression from the most sensitive and information-rich techniques to confirmatory methods.

Diagram: Integrated Spectroscopic Workflow

Caption: A decision-making process for interpreting ¹H NMR data.

Conclusion

The structural characterization of novel benzimidazole compounds is a critical step in the drug discovery pipeline. A methodical and integrated approach utilizing ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides the necessary evidence for unambiguous structure confirmation. By understanding the principles behind each technique, adhering to rigorous experimental protocols, and interpreting the resulting data within the context of the benzimidazole scaffold's known properties, researchers can confidently advance their most promising candidates toward further development.

References

-

¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010, October 1). ResearchGate. [Link]

-

Walsh Medical Media. (2025, September 30). Spectroscopic Techniques in Modern Drug Characterization. [Link]

-

¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Semantic Scholar. [Link]

-

Benzimidazole structure with numbering which guides the design and optimization of benzimidazolebased therapies. (n.d.). ResearchGate. [Link]

-

Hida, M., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. [Link]

-

Ibrahim, H. K., et al. (2025, August 6). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate. [Link]

-

An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). AzoM.com. [Link]

-

Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. (2025, January 15). ManTech Publications. [Link]

-

Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. (2024, October 5). Preprints.org. [Link]

-

13 Role of spectroscopy in drug discovery. (n.d.). IEEE Xplore. [Link]

-

Alkorta, I., et al. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PMC. [Link]

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024, March 25). Impactfactor. [Link]

-

El Kihel, A., et al. (2016, April 27). study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [Link]

-

¹³C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. (2025, August 10). ResearchGate. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Repositório Científico do Instituto Politécnico de Bragança. [Link]

-

Ibrahim, H. K., et al. (2008, March 7). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES . Semantic Scholar. [Link]

-

Kostiainen, R. (2005, September 25). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]

-

Benzimidazole - Simple English Wikipedia, the free encyclopedia. (n.d.). [Link]

-

Benzimidazole - Wikipedia. (n.d.). [Link]

-

Preston, P. N. (1974, June 1). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews. [Link]

-

Basic structure of benzimidazole showing the numbering scheme. (n.d.). ResearchGate. [Link]

-

NMR Spectra of Simple Heterocycles. (n.d.). Portland Press. [Link]

-

Alkorta, I., et al. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. [Link]

-

Al-Masoudi, N. A., et al. (2024, June 13). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. [Link]

-

Tentamus Group. (n.d.). GLP studies for method development. [Link]

-

Dong, M. W., & Hu, C. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Chromatography Online. [Link]

-

Interpreting. (n.d.). OpenOChem Learn. [Link]

-

View of Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (n.d.). Macedonian Journal of Chemistry and Chemical Engineering. [Link]

-

Electrospray ionization - Wikipedia. (n.d.). [Link]

-

NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. [Link]

-

What are Good Laboratory Practices (GLP) and why are they key to reliable results?. (2026, January 15). Netpharmalab. [Link]

-

Good Laboratory Practices (GLP): 2024 Guide. (2024, February 19). Biobide. [Link]

-

Santos, L. S. (Ed.). (2010, February 1). 1 A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]

-

Good Laboratory Practices in preclinical research compliance. (2025, August 21). ZeClinics. [Link]

-

Ho, C. S. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

Sources

- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole - Wikipedia [en.wikipedia.org]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. admin.mantechpublications.com [admin.mantechpublications.com]

Methodological & Application

Application Note: A Framework for the In Vitro Characterization of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine and Other Novel Benzimidazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a vast range of biological activities, including anticancer and antimicrobial effects.[1][2] This document presents a comprehensive, structured protocol for the initial in vitro characterization of the novel compound (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine. As specific biological data for this compound is not yet available, this guide provides a robust, adaptable framework for its systematic evaluation. The protocols herein are designed to first establish fundamental physicochemical properties, such as solubility and stability, before proceeding to assess general cytotoxicity and finally to probe for specific biological activity using a representative functional assay. This self-validating workflow, grounded in established methodologies, ensures reproducible and reliable data generation, forming a critical foundation for further drug discovery and development efforts.

Foundational Physicochemical Characterization

Rationale: Before any biological activity can be reliably assessed, the compound's behavior in aqueous and solvent-based systems must be understood. Issues with solubility and stability are common sources of experimental artifacts and poor reproducibility.[3][4] Performing these preliminary checks is a critical first step to ensure data integrity.

Kinetic Solubility Assessment

Objective: To determine the apparent solubility of the test compound in phosphate-buffered saline (PBS) and cell culture media to prevent precipitation during assays.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a concentration gradient.

-

Aqueous Addition: Add PBS (pH 7.4) or complete cell culture medium to each well, ensuring the final DMSO concentration is ≤1%. This rapid solvent shift mimics the conditions of adding the compound to an assay.

-

Incubation & Detection: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity of each well using a plate reader at a wavelength of ~620 nm. Alternatively, centrifuge the plate, and measure the concentration of the compound remaining in the supernatant using High-Performance Liquid Chromatography (HPLC).[4]

-

Analysis: The kinetic solubility limit is the highest concentration that does not show significant precipitation or turbidity compared to the vehicle control.

Compound Stability in Solution

Objective: To confirm the chemical stability of the test compound in both the DMSO stock solution and the final assay medium over the course of a typical experiment.

Protocol:

-

Sample Preparation: Prepare two sets of samples:

-

Stock Stability: The compound at 10 mM in DMSO.

-

Medium Stability: The compound at its highest intended screening concentration (e.g., 100 µM) in complete cell culture medium.

-

-

Incubation: Incubate the samples at relevant temperatures (e.g., 37°C for medium, room temperature for DMSO stock) for the longest duration of a planned experiment (e.g., 72 hours).

-

Time-Point Analysis: At various time points (0, 24, 48, 72 hours), take an aliquot from each sample.

-

HPLC Analysis: Analyze the aliquots using a stability-indicating HPLC method.[5] This involves comparing the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

-

Acceptance Criteria: The compound is considered stable if the parent peak area remains >95% of the initial value.

General Cytotoxicity Profiling

Rationale: Determining the concentration range at which a compound exhibits general toxicity is essential for designing subsequent functional assays.[6] This ensures that observed effects in a functional screen are due to specific interactions with a biological target, not non-specific cell death. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[7][8]

Step-by-Step Protocol for MTT Assay

-

Cell Seeding:

-

Culture a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 or HT-29 for anticancer screening) using standard aseptic techniques.[9]

-

Trypsinize and count the cells. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete growth medium.

-

Seed 100 µL of the cell suspension (approx. 5,000 cells) into each well of a 96-well flat-bottom plate.

-

Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of the (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine stock solution in a complete culture medium. A typical final concentration range would be from 0.1 µM to 100 µM.

-

Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-treatment control" (medium only).

-

After 24 hours, carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the crystals.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8]

-

Data Presentation and Analysis

The cytotoxic activity is quantified by the IC₅₀ value, which is the compound concentration required to inhibit cell growth by 50%.

Table 1: Hypothetical Cytotoxicity Data for (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine

| Cell Line | Exposure Time (h) | IC₅₀ (µM) |

|---|---|---|

| HEK293 | 48 | > 100 |

| MCF-7 | 48 | 25.4 |

| HT-29 | 48 | 31.8 |

Data is for illustrative purposes only.

Functional Target Screening Strategy

Rationale: Benzimidazole derivatives are known to interact with a wide array of biological targets, with G-protein coupled receptors (GPCRs) being a prominent class.[10][11] A logical next step is to screen the compound against a well-characterized GPCR to determine if it acts as an agonist or antagonist. This workflow provides a structured approach to identifying a specific biological activity.

Caption: General experimental workflow for in vitro characterization.

Detailed Protocol: GPCR Activation Assay (cAMP Measurement)

Rationale: Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[12] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. Measuring changes in cAMP is a direct and robust method for assessing the functional activity of a compound at these receptors.[13]

Caption: Simplified Gs-coupled GPCR signaling pathway via cAMP.

Step-by-Step Protocol

This protocol uses a competitive immunoassay format, such as HTRF or LANCE, which are common high-throughput methods.

-

Cell Line: Use a cell line stably expressing a specific Gs-coupled receptor of interest (e.g., HEK293-ADRB2).

-

Cell Seeding:

-

Culture and harvest cells as described previously.

-

Seed cells into a low-volume 384-well plate at a density of 2,000-5,000 cells per well in an appropriate assay buffer (often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

-

Compound Addition (Agonist Mode):

-

Prepare serial dilutions of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine.

-

Add the compound to the wells. Include a positive control (a known agonist for the receptor, e.g., Isoproterenol for ADRB2) and a vehicle control (DMSO).

-

-

Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor stimulation and cAMP production.

-

Cell Lysis and Detection:

-

Add the detection reagents as per the manufacturer's instructions. This typically involves a lysis buffer containing two key components: a europium-labeled anti-cAMP antibody and a fluorescently-labeled cAMP analog.

-

In the absence of cellular cAMP, the antibody binds the fluorescent analog, bringing them into close proximity and generating a high FRET signal.

-

Cellular cAMP produced upon receptor activation competes with the fluorescent analog for antibody binding, disrupting FRET and causing a decrease in the signal.

-

-

Signal Reading: Incubate for 60 minutes at room temperature, then read the plate on a compatible microplate reader (e.g., an HTRF-certified reader).

Data Analysis and Interpretation

-

Calculate Signal Ratio: Calculate the emission ratio according to the assay kit's instructions.

-

Normalize Data: Normalize the data to the positive control (100% activity) and vehicle control (0% activity).

-

Dose-Response Curve: Plot the normalized response against the logarithm of the compound concentration.

-

EC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the EC₅₀ value, which represents the concentration of the compound that elicits a 50% maximal response.

Conclusion and Future Directions

This application note provides a foundational, multi-phase workflow for the initial in vitro characterization of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine. By systematically assessing its physicochemical properties, general cytotoxicity, and potential for functional activity at a key drug target class, researchers can generate a robust preliminary data package. Positive "hit" identification in the primary functional screen should be validated through orthogonal assays (e.g., β-arrestin recruitment for GPCRs) to confirm on-target activity and investigate potential signaling bias.[13][14] Subsequent studies can then focus on elucidating the precise mechanism of action, expanding the screening to other target families, and advancing the compound into more complex biological systems.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Methenamine Hippurate? Retrieved from Patsnap Synapse. [Link]

-

Bhat, G., et al. (2023). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports. [Link]

-

Bergström, C. A. S., et al. (2020). Discovery solubility measurement and assessment of small molecules with drug development in mind. Drug Discovery Today. (Note: The provided ResearchGate link is a request page; a more direct source may be needed for full text). [Link]

-

Shafi, S., et al. (2023). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Scientific Reports. [Link]

-

Hauser, A. S., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. [Link]

-

Das, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

-

Sareen, S., et al. (2023). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Heliyon. [Link]

-

Aladdin Scientific. (n.d.). 1H-1,3-Benzodiazol-5-yl(phenyl)methanamine. Biocompare. [Link]

-

Khan, I., et al. (2023). Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. Frontiers in Chemistry. [Link]

-

Dr.Oracle. (2025, June 4). What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)? Retrieved from Dr.Oracle. [Link]

-

Zhang, X., & Xie, X. (2019). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

-

Das, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

Shaik, S. P., et al. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Journal of Heterocyclic Chemistry. [Link]

-

Ghorab, M. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules. [Link]

-

Wikipedia. (n.d.). Methenamine. Retrieved from Wikipedia. [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from Kosheeka. [Link]

-

Zhang, G. G. Z., et al. (2016). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. [Link]

-

Zhang, R., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

-

Park, K. (n.d.). Assay and Stability Testing. Retrieved from Kinam Park's website. [Link]

-

U.S. Food & Drug Administration. (n.d.). UREX™ (methenamine hippurate) Label. Retrieved from FDA's website. [Link]

-

Johns Hopkins ABX Guide. (2024, August 17). Methenamine. Retrieved from Johns Hopkins ABX Guide. [Link]

-

ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from ALWSCI's website. [Link]

-

Al-Hourani, B. J., et al. (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure. [Link]

-

El-Naggar, A. M., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. [Link]

-

ACS Measurement Science Au. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. [Link]

Sources

- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. kinampark.com [kinampark.com]

- 6. kosheeka.com [kosheeka.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 12. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 14. journals.physiology.org [journals.physiology.org]

How to dissolve (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine for research

Application Note: Solubilization & Handling of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine

Executive Summary

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine (hereafter referred to as BCM ) is a lipophilic, basic building block often utilized in the synthesis of kinase inhibitors, GPCR ligands, and anti-infective agents. Its structure comprises a benzimidazole core linked to a hydrophobic cyclohexyl ring via a primary amine.

The Challenge: BCM exhibits significant amphiphilic character. While the benzimidazole and amine groups are polar/basic, the cyclohexyl moiety imparts high lipophilicity. This results in poor aqueous solubility at neutral pH , leading to frequent "crash-out" (precipitation) events during biological assay preparation.

The Solution: This guide provides validated protocols for generating high-concentration stock solutions and stable aqueous formulations, leveraging the compound's pKa profile for salt formation and co-solvent encapsulation.

Physicochemical Profile & Solubility Logic

To dissolve BCM effectively, one must understand the forces governing its lattice energy and solvation.

| Property | Value (Predicted) | Implication for Solubility |

| Molecular Weight | ~229.32 g/mol | Small molecule; kinetics of dissolution should be fast if solvent is correct. |

| LogP (Lipophilicity) | ~2.5 – 3.2 | Hydrophobic. Will partition into membranes/plastics. Requires organic co-solvents or cyclodextrins. |

| pKa (Benzimidazole) | ~5.5 (conj. acid) | Becomes protonated (cationic) at pH < 5.0. |

| pKa (Primary Amine) | ~9.5 – 10.5 | Key Solubilizing Handle. Fully protonated at physiological pH (7.4), but the salt must be formed before adding to neutral buffer to prevent aggregation. |

| H-Bond Donors/Acceptors | 2 / 2 | Capable of forming stable crystal lattices (high melting point), requiring energy (sonication) to break. |

Solvation Mechanism Diagram

The following diagram illustrates how different solvent systems interact with BCM to achieve stability.

Figure 1: Solvation dynamics of BCM. Note that direct addition to neutral buffer leads to precipitation, whereas acidification or organic solvation maintains stability.

Solvent Compatibility Matrix

| Solvent System | Solubility Rating | Application | Notes |

| 100% DMSO | Excellent (>50 mM) | Stock Storage | Recommended. Hygroscopic; keep sealed. |

| 100% Ethanol | Good (~10-25 mM) | Evaporation | Useful if solvent needs to be removed later. |

| 0.1 M HCl | High (>20 mM) | Aqueous Stock | Forms the hydrochloride salt in situ. |

| PBS (pH 7.4) | Poor (<0.1 mM) | Assay Buffer | Do not dissolve directly. Use stock dilution. |

| DMF | Moderate | Synthesis | Avoid for biology. Can react with benzimidazoles over time [1]. |

Detailed Protocols

Protocol A: Preparation of 50 mM Stock Solution (Standard)

Purpose: Long-term storage and High-Throughput Screening (HTS).

-

Calculate: Determine the mass required. For 1 mL of 50 mM stock:

-

Weigh: Weigh ~11.5 mg of BCM into a generic glass vial (avoid plastic microfuge tubes initially if static is high).

-

Solvent Addition: Add 1 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

-

Note: DMSO generates heat upon hydration; ensure the vial is at room temperature.

-

-

Disruption: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5-10 minutes.

-

Why? Benzimidazoles form tight crystal lattices. Sonication provides the activation energy to break these intermolecular bonds.

-

-

Validation: Inspect against a dark background. The solution must be perfectly clear.

-

Storage: Aliquot into amber glass vials or polypropylene tubes. Store at -20°C or -80°C.

-

Shelf Life: >6 months (protect from moisture).

-

Protocol B: Aqueous Formulation for Animal Studies (In Vivo)

Purpose: Oral (PO) or Intraperitoneal (IP) administration where 100% DMSO is toxic.

Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.

-

Step 1 (Pre-solubilization): Dissolve BCM in 100% DMSO at 20x the final desired concentration (e.g., if final is 5 mg/mL, make a 100 mg/mL DMSO stock).

-

Step 2 (Co-solvent Addition): Add PEG300 to the DMSO stock. Vortex.

-

Step 3 (Surfactant): Add Tween 80 . Vortex until homogenous.

-

Critical: Do not add water yet. The mixture should be clear.

-

-

Step 4 (Aqueous Phase): Slowly add warm (37°C) Saline (0.9% NaCl) dropwise while vortexing.

-

Visual Check: The solution may turn slightly opalescent (Tyndall effect) but should not contain distinct crystals.

-

-

pH Adjustment: If precipitation occurs, adjust pH to ~5.0 using dilute HCl. The amine protonation will rescue solubility.

Experimental Workflow & Decision Tree

Use this logic flow to determine the correct handling procedure for your specific assay.

Figure 2: Decision tree for solvent selection based on experimental requirements.

Troubleshooting & QC

Issue: "Crashing Out" in Cell Culture Media

-

Cause: When a DMSO stock is added directly to media, the rapid change in polarity forces the hydrophobic cyclohexyl group to aggregate before the DMSO can disperse.

-

Solution: Perform a Serial Dilution .

-

Dilute 50 mM DMSO stock to 5 mM in DMSO (not water).

-

Dilute 5 mM DMSO stock to 0.5 mM in PBS (rapid vortexing).

-

Add the 0.5 mM PBS solution to the cell media.

-

Why? This reduces the local concentration shock.

-

Issue: Gelatinous Precipitate

-

Cause: Interaction with DMF or old DMSO containing water.

-

Solution: Use fresh, anhydrous DMSO. Avoid DMF as it can react with benzimidazoles to form formamidine derivatives over long periods [1].

QC Method: To verify the concentration of your stock, measure absorbance at 280 nm (Benzimidazole absorption).

-

Note: You must determine the specific Extinction Coefficient (

) for BCM in your solvent system first, as it varies by pH.

References

-

Benzimidazole Reactivity & Solvents

-

General Solubility Protocols for Lipophilic Amines

- Source: Li, P., & Zhao, L. (2019). "Developing early formulations: Practice and perspective.

- Context: Strategies for solubilizing hydrophobic weak bases (like BCM) using pH adjustment and co-solvents.

-

PubChem Compound Summary (Analogous Structures)

- Source: National Center for Biotechnology Information (2023).

-

Medicinal Chemistry Guidance

- Source: Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press.

Sources

Application Note: Advanced Methodologies for the Synthesis of 2-Substituted Benzimidazoles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

As a Senior Application Scientist, I have designed this guide to move beyond standard recipe-following. The synthesis of 2-substituted benzimidazoles from o-phenylenediamine (OPDA) is a cornerstone of heterocyclic chemistry, yielding privileged scaffolds found in anthelmintics, antihistamines, and proton pump inhibitors. To master this synthesis, one must understand the thermodynamic drivers and kinetic bottlenecks inherent to ring-closure reactions.

This guide details the two primary synthetic pathways—the Phillips Condensation and Oxidative Cyclization —explaining the causality behind every reagent choice and providing self-validating experimental workflows.

Mechanistic Rationale & Pathway Selection

The formation of the benzimidazole core requires the annulation of an imidazole ring onto a benzene backbone. Starting from OPDA, the choice of the C1-synthon dictates the mechanistic pathway:

-

Carboxylic Acids (The Phillips Condensation): Relies on strong acid catalysis and thermal energy to drive sequential dehydrations.

-

Aldehydes (Oxidative Cyclization): Relies on the rapid formation of a Schiff base, followed by an irreversible oxidative aromatization to trap the ring in its stable form.

Caption: Divergent synthetic pathways for 2-substituted benzimidazoles.

Route A: The Phillips Condensation (Carboxylic Acid Route)

Causality & Mechanistic Theory

Developed in 1928, the Phillips condensation remains the industrial standard for its scalability[1]. The reaction utilizes 4N Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA) as both the solvent and the catalyst.

-

Why the acid? The acid protonates the carbonyl oxygen of the carboxylic acid, drastically increasing its electrophilicity. This allows the primary amine of OPDA to attack, forming a monoamide intermediate.

-

Why the heat? The amide carbonyl is significantly less electrophilic than the original carboxylic acid. High thermal energy (100–110 °C) is kinetically required to force the second intramolecular attack by the remaining amine, driving the final dehydration (-H₂O) to close the ring[1].

Self-Validating Protocol

Reagents: o-Phenylenediamine (1.0 eq), Carboxylic Acid (1.2 eq), 4N HCl.

-

Step 1: Initiation. In a round-bottom flask, dissolve OPDA in 4N HCl. Causality: OPDA will form a soluble hydrochloride salt. Add the carboxylic acid dropwise.

-

Step 2: Thermal Cyclization. Heat the mixture to reflux (100–110 °C) for 2 to 4 hours. Monitor via TLC (eluent: Hexane/EtOAc). Validation: The disappearance of the monoamide intermediate spot confirms complete cyclization.

-

Step 3: Alkaline Precipitation (Self-Validation Checkpoint). Cool the mixture to room temperature. Slowly add a 10% NaOH solution dropwise until the pH reaches ~8.

-

System Validation: Benzimidazoles possess a basic imidazole nitrogen (pKa ~5.5). In HCl, they are highly water-soluble salts. Upon reaching alkaline pH, the ring is deprotonated, and the neutral, hydrophobic benzimidazole will crash out of the aqueous solution as a voluminous precipitate[1]. If no precipitate forms, the cyclization has failed.

-

-

Step 4: Isolation. Collect the crude solid via vacuum filtration, wash with cold deionized water to remove residual salts, and recrystallize from an ethanol/water mixture.

Route B: Oxidative Cyclization (Aldehyde Route)

Causality & Mechanistic Theory

When starting with aldehydes, condensation with OPDA rapidly yields a Schiff base (imine) at room temperature. Intramolecular attack by the second amine forms a benzimidazoline (dihydrobenzimidazole) intermediate.

-

Why the oxidant? Benzimidazoline is saturated and thermodynamically unstable; the reaction will stall or reverse without intervention. The introduction of an oxidant—such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), H₂O₂/HCl, or NaOH/I₂—acts as an irreversible hydrogen acceptor. By abstracting two protons and two electrons, the oxidant drives the system into a fully aromatic, thermodynamically stable benzimidazole[2][3][4].

Caption: Step-by-step self-validating workflow for oxidative cyclization.

Self-Validating Protocol (DDQ Method)

Reagents: o-Phenylenediamine (1.0 eq), Aromatic Aldehyde (1.0 eq), DDQ (1.1 eq), Acetonitrile (MeCN).

-

Step 1: Schiff Base Formation. Dissolve OPDA and the aromatic aldehyde in MeCN. Stir at room temperature for 15 minutes.

-

Step 2: Oxidative Aromatization. Add DDQ portion-wise.

-

System Validation: DDQ is bright yellow/orange. As it abstracts hydrogen to form the reduced DDHQ, a distinct color shift (often to dark red/brown) will occur, visually validating the charge-transfer complex and active oxidation[3].

-

-

Step 3: TLC Validation. Stir for 15–30 minutes. Check TLC under 254 nm UV light. The highly fluorescent imine spot must completely convert to a lower Rf, highly polar benzimidazole spot.

-

Step 4: Quenching & Workup. Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash extensively with saturated Na₂CO₃ solution. Causality: The alkaline wash neutralizes and removes the reduced DDHQ byproduct, which partitions into the aqueous layer.

-

Step 5: Isolation. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography or recrystallization.

Quantitative Data & Route Comparison

To assist in route selection, the following table summarizes the quantitative parameters and operational trade-offs between the two methodologies based on established literature[1][2][3][4].

| Parameter | Route A: Phillips Condensation | Route B: Oxidative Cyclization |

| Primary Synthon | Carboxylic Acid | Aromatic/Aliphatic Aldehyde |

| Catalyst / Reagent | 4N HCl or Polyphosphoric Acid (PPA) | DDQ, H₂O₂/HCl, or NaOH/I₂ |

| Thermodynamic Driver | Thermal dehydration (-H₂O) | Oxidative aromatization (-2H) |

| Typical Temperature | 100–110 °C (Reflux) | Ambient (20–25 °C) |

| Reaction Time | 2.0 – 4.0 hours | 10 mins – 2.0 hours |

| Average Yield | 70% – 85% | 85% – 98% |

| Scalability | Excellent (Industrial standard) | High (Requires careful oxidant handling) |

References

-

Organic Chemistry Portal. Benzimidazole synthesis. (Reviews oxidative cyclization parameters including H₂O₂/HCl systems). URL: [Link]

-

Semantic Scholar / Journal of The Chinese Chemical Society. A Mild and Simple One‐pot Synthesis of 2‐Substituted Benzimidazole Derivatives Using DDQ as an Efficient Oxidant at Room Temperature. URL: [Link]

-

AccScience. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzimidazole synthesis [organic-chemistry.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]

Molecular docking studies of benzimidazole derivatives with target proteins.

Executive Summary

Benzimidazole derivatives represent a "privileged scaffold" in medicinal chemistry due to their structural similarity to purine bases (adenine and guanine).[1] This structural mimicry allows them to interact effectively with diverse biological targets, including receptor tyrosine kinases (e.g., EGFR, VEGFR), microtubule proteins (Tubulin), and bacterial DNA gyrase.

This application note provides a rigorous, field-validated protocol for the molecular docking of benzimidazole derivatives. Unlike generic docking guides, this document addresses the specific physicochemical challenges of the benzimidazole nucleus—specifically tautomerism and protonation states —which are the most common sources of experimental error in silico.

Scientific Foundation & Expert Insights

The Benzimidazole Tautomerism Challenge

The benzimidazole ring system contains two nitrogen atoms: a pyrrole-type (-NH-) and a pyridine-type (=N-). In solution, the hydrogen atom on the pyrrole nitrogen is mobile, leading to tautomeric equilibrium (1H vs 3H tautomers).

Critical Protocol Check: Standard docking software (e.g., AutoDock Vina, Gold) treats ligands as rigid or semi-flexible but does not automatically sample tautomeric states during the run.

-

Error: Docking only the 1H tautomer when the binding pocket (e.g., His residue) requires the 3H form for hydrogen bonding.

-

Solution: You must generate and dock both tautomers for non-symmetrical benzimidazoles, or allow the software (e.g., Schrödinger LigPrep) to enumerate states at pH 7.4 ± 1.0.

Water-Mediated Interactions

In targets like EGFR and DNA Gyrase , conserved water molecules often mediate binding between the inhibitor and the protein backbone. Stripping all water molecules (a common default setting) can artificially lower the docking score of high-affinity benzimidazoles that rely on these bridges.

Experimental Protocol: Step-by-Step Workflow

Phase 1: Ligand Preparation (The "Purine Mimic" Setup)

-

Structure Generation: Draw 2D structures of derivatives.

-

Tautomer Enumeration:

-

Use tools like LigPrep (Schrödinger) or Avogadro (Open Source) to generate 3D conformers.

-

Rule: Generate states at pH 7.0 and 7.4. Benzimidazoles typically have a pKa around 5.5–6.0, meaning they are primarily uncharged at physiological pH, but protonation at N3 can occur in acidic microenvironments (e.g., tumor hypoxia).

-

-

Energy Minimization: Minimize ligands using the MMFF94 force field to relieve steric clashes before docking.

Phase 2: Target Protein Preparation

-

Selection: Retrieve high-resolution crystal structures (< 2.5 Å) from the RCSB PDB.

-

Cleaning:

-

Remove heteroatoms (solvent, ions) unless they are catalytic metals (e.g., Mg2+ in DNA Gyrase) or conserved waters.

-

EGFR Specifics: For wild-type EGFR, use PDB ID: 1M17 (erlotinib-bound). For T790M mutant, use PDB ID: 2JIT .

-

-

Protonation: Add polar hydrogens. Ensure Histidine residues are protonated according to the local environment (check H-bond networks).

Phase 3: Grid Generation & Docking (AutoDock Vina / Glide)

-

Grid Box: Center the grid on the co-crystallized ligand.

-

Dimensions: Extend the box by 5–8 Å beyond the ligand to accommodate larger benzimidazole substituents (e.g., 2-aryl or sulfonyl groups).

-

Exhaustiveness: Set to 8 (standard) or 32 (high precision) for Vina.

Visualization of Workflow

The following diagram outlines the critical decision paths for benzimidazole docking, emphasizing the tautomer check.

Caption: Optimized workflow for benzimidazole docking, highlighting the critical tautomer enumeration step often missed in standard protocols.

Case Studies & Target Specifics

Case Study A: EGFR Kinase Inhibition (Anticancer)

Benzimidazoles act as ATP-competitive inhibitors.[2] They bind to the hinge region of the kinase domain.

-

Key Interaction: The N1 (donor) or N3 (acceptor) of the benzimidazole ring forms a hydrogen bond with the backbone of Met793 .

-

Hydrophobic Pocket: The benzene ring of the scaffold occupies the hydrophobic pocket lined by Leu718, Val726, and Ala743 .

-

Data Interpretation: High-affinity ligands often show Pi-Pi stacking with Phe723 .

Case Study B: DNA Gyrase B Inhibition (Antimicrobial)

Benzimidazoles target the ATPase domain of the GyrB subunit, preventing ATP hydrolysis and supercoiling.

-

Target: DNA Gyrase Subunit B (e.g., E. coli or S. aureus).

-

PDB ID: 1KZN (24kDa domain) or 4KFG .

-

Key Interaction: Hydrogen bonding with Asp73 and Thr165 is critical for activity.

-

Water Bridge: A conserved water molecule often bridges the inhibitor to Asp73 . Note: Ensure this water is retained in the grid.

Data Presentation & Reference Values

Use the following table to benchmark your docking results. These values are derived from validated studies of benzimidazole derivatives.

Table 1: Benchmarking Docking Scores & Grid Parameters

| Target Protein | PDB ID | Grid Center (x, y, z) | Box Size (Å) | Reference Ligand | Benchmark Affinity (kcal/mol) | Key Residues |

| EGFR (WT) | 1M17 | 22.0, 0.3, 5.0 | 20 x 20 x 20 | Erlotinib | -8.1 to -9.5 | Met793, Thr790, Lys745 |

| EGFR (T790M) | 2JIT | -49.1, 10.5, -20.3 | 22 x 22 x 22 | Afatinib | -8.5 to -10.2 | Met793, Met790 (Mutant) |

| Tubulin | 1SA0 | 116.0, 89.0, 6.0 | 25 x 25 x 25 | Colchicine | -7.5 to -9.0 | Cys241, Val238, Thr340 |

| DNA Gyrase B | 1KZN | 18.5, 23.1, 34.5 | 18 x 18 x 18 | Clorobiocin | -7.0 to -8.5 | Asp73, Thr165, Val120 |

Note: Grid center coordinates are approximate and must be validated by centering on the co-crystallized ligand in your specific PDB file.

Biological Pathway Visualization

To understand the downstream effect of docking benzimidazoles to EGFR, the following pathway illustrates the signal transduction blockade.

Caption: Mechanism of Action: Benzimidazole derivatives compete with ATP for the EGFR binding pocket, halting the RAS-RAF-MEK-ERK signaling cascade.

References

-

Abdullah, M. A., Ali, M. A., & Hamid, S. A. (2021). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type and T790M Mutant. Universiti Kebangsaan Malaysia. Link

-

Chandrasekar, K., et al. (2019).[4] Evaluation and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent.[4][5][6][7][8] Biomedical and Pharmacology Journal, 12(4).[4] Link

-

Yadav, D. B., et al. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Bioinformation, 17(3), 404.[9] Link

-

El-Karim, S. H. A., et al. (2021).[5] Design, Synthesis and Molecular Docking of New Benzimidazole Derivatives as DNA Gyrase Inhibitors. Egyptian Journal of Chemistry. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. ukm.my [ukm.my]

- 3. benthamscience.com [benthamscience.com]

- 4. Evalution and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the aqueous solubility of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine and structurally related benzimidazole derivatives for biological assays. Adherence to these principles is critical for generating reliable and reproducible data.

Understanding the Molecule: Physicochemical Properties

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine is a dibasic compound characterized by a hydrophobic benzimidazole core and a cyclohexyl group. Its structure contains two key basic nitrogen atoms: one on the secondary amine and one within the imidazole portion of the benzimidazole ring. This inherent basicity is the primary lever for manipulating its aqueous solubility.

| Property | Value (Predicted/Typical) | Implication for Solubility |

| Structure |  | The benzimidazole and cyclohexyl groups are largely hydrophobic, contributing to poor intrinsic aqueous solubility.[1] |

| Molecular Weight | ~229.32 g/mol | Moderate molecular weight. |

| logP | ~3.2 - 4.0 | Indicates high lipophilicity and likely poor aqueous solubility. |

| pKa (Predicted) | pKa1: ~9.5-10.5 (Cyclohexylamine moiety)pKa2: ~4.5-5.5 (Benzimidazole moiety) | The presence of two basic centers means solubility is highly pH-dependent. The compound will become positively charged and more soluble at pH values below its pKa's.[2][3] |

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to prepare a high-concentration stock solution?

A1: Dimethyl sulfoxide (DMSO) is the universally recommended solvent for creating initial high-concentration stock solutions (e.g., 10-30 mM) of poorly soluble compounds like this one.[1][4] It is crucial to use fresh, anhydrous-grade DMSO and ensure the compound has completely dissolved before storage or further dilution.[5] Gentle warming to 37°C or brief sonication can aid dissolution, but caution should be exercised as heat can degrade some compounds.[4][6]

Q2: My compound dissolves in 100% DMSO but precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4). What is happening?

A2: This is a very common and critical issue known as "solvent shock" or "precipitation upon dilution".[7] It occurs when the compound, stable in a high-polarity organic solvent like DMSO, is rapidly transferred into a predominantly aqueous environment where its solubility is much lower.[1][7] This leads to the formation of precipitates, which can range from visible particles to nano-aggregates that interfere with assay results.[7][8]

Q3: How can I prevent precipitation when diluting my DMSO stock into the aqueous buffer?

A3: The primary goal is to maintain the compound in a soluble state at its final working concentration. Several strategies can be employed, often in combination:

-

Optimize the Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions in 100% DMSO first to get closer to the final concentration.[5] When making the final dilution into the aqueous buffer, add the DMSO stock to a vigorously vortexing or stirring buffer to promote rapid dispersion.[9]

-

Lower the Final Assay pH: Since this is a basic compound, decreasing the pH of the assay buffer will increase the proportion of the protonated, charged, and more soluble species.[2][10][11]

-

Incorporate a Co-solvent: Adding a water-miscible organic solvent to the final assay buffer can increase the overall solvent polarity and help keep the compound in solution.[12][13][14]

Q4: How do I choose the right pH for my assay buffer?

A4: The Henderson-Hasselbalch equation is the guiding principle for understanding the relationship between pH, pKa, and the ionization state of a compound.[15][16][17] For a basic compound like (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine, solubility increases as the pH is lowered.[2][10]

-

Rule of Thumb: Aim for a buffer pH that is at least 1-2 units below the compound's highest pKa (~9.5-10.5). A buffer pH of 7.4 is often insufficient.

-

Practical Steps: Test the compound's solubility in a range of buffers (e.g., pH 5.0, 6.0, 7.0). If your assay can tolerate a lower pH, this is often the most effective single strategy. For example, transitioning from a phosphate buffer at pH 7.4 to a MES or citrate buffer at pH 6.0 can dramatically improve solubility.

Q5: What are co-solvents and how do I use them?

A5: Co-solvents are water-miscible organic solvents used in small percentages in the final assay medium to reduce the overall polarity of the aqueous solution, thereby preventing precipitation of hydrophobic compounds.[13][]

-

Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used.[19][20]

-

Usage: Prepare your assay buffer containing a small percentage (e.g., 1-5% v/v) of the co-solvent. Then, add the DMSO stock of your compound to this modified buffer. The co-solvent helps to "soften" the transition from DMSO to the aqueous environment.

-

Important: Always run a vehicle control with the same final concentration of DMSO and co-solvent to ensure they do not interfere with the assay.[4]

Troubleshooting Guide & Experimental Protocols

This section provides a systematic workflow for addressing solubility issues.

Visual Workflow for Solubility Troubleshooting

The following diagram outlines a decision-making process for troubleshooting solubility problems encountered during biological assays.

Caption: Decision tree for systematic solubility enhancement.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

-

Weigh Compound: Accurately weigh the desired amount of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine powder.

-

Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 20 mM).[4]

-

Dissolve: Vortex the tube vigorously for 1-2 minutes.[4] Visually inspect for any remaining solid particles.

-

Aid Dissolution (If Necessary): If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or warm it briefly in a 37°C water bath.[6]

-

Final Check: Ensure the solution is clear and free of any precipitate before storing.

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

Protocol 2: Systematic pH-Solubility Screen (Kinetic Method)

This protocol helps determine the optimal pH for your compound in the desired buffer system.[21][22]

-

Prepare Buffers: Prepare a series of biologically compatible buffers at different pH values (e.g., Citrate pH 5.0, MES pH 6.0, Phosphate pH 7.0, and Phosphate pH 7.4).

-

Prepare Plate: In a 96-well clear-bottom plate, add 99 µL of each buffer to different wells.

-

Add Compound: Add 1 µL of a 10 mM DMSO stock solution of your compound to each well to achieve a final concentration of 100 µM. Also include a "buffer + DMSO only" control for each pH.

-

Incubate: Seal the plate and incubate at room temperature for 1-2 hours on a plate shaker.

-

Analyze: Read the plate on a nephelometer or a plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in light scattering relative to the control indicates precipitation. Visually inspect the wells under a microscope as a secondary check.

Protocol 3: Co-solvent Compatibility Test

-

Prepare Co-solvent Buffers: Prepare your chosen assay buffer (at the optimal pH determined in Protocol 2) containing different final concentrations of a co-solvent. For example, prepare buffers with 0%, 1%, 2%, and 5% (v/v) of ethanol.

-

Test Solubility: Repeat steps 2-5 from Protocol 2, using these co-solvent-containing buffers.

-

Analyze: Determine the lowest concentration of co-solvent that prevents precipitation (lowest light scattering).

-

Validate Assay: Crucially, run a full assay with a known control compound in the presence of the chosen co-solvent concentration (and DMSO) to ensure that the solvents do not inhibit or otherwise interfere with the biological activity being measured.

References

- Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. (2025). Benchchem.

- Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025). Benchchem.

- Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.

- Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde.

- Lagersted, J. O., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.

- Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research.

- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences.

- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.

- A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications.

- FAQs on Inhibitor Preparation. Sigma-Aldrich.

- Exp. 11 The influence of pH on solubility in water Theory. Course Hero.

- Cosolvent. Wikipedia.

- Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes.

- Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025). ADMET & DMPK.

- Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications (IJPRA).

- Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.

- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed.

- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.

- Frequently Asked Questions. Selleckchem.com.

- pH Adjustment and Co-Solvent Optimization. BOC Sciences.

- pH and solubility. Khan Academy.

- Solubility Guidelines for Peptides. MilliporeSigma.

- Technical Support Center: Enhancing the Solubility of 3H-furo[3,4-e]benzimidazole Compounds. (2025). Benchchem.

- Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. (2011). SciELO.

- Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results.

- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.

- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). ChemMedChem.

- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega.

- DMSO concentration in cell culture? Precipitating while PBS is added? (2021). ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ajptonline.com [ajptonline.com]

- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]

- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. wjbphs.com [wjbphs.com]

- 11. Khan Academy [khanacademy.org]

- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. admin.mantechpublications.com [admin.mantechpublications.com]

- 14. Cosolvent - Wikipedia [en.wikipedia.org]

- 15. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. microbenotes.com [microbenotes.com]

- 19. pnrjournal.com [pnrjournal.com]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The following technical guide addresses the purification and impurity profiling of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine , a critical scaffold often utilized in kinase inhibitor discovery.

This guide moves beyond generic advice, applying specific physicochemical logic to the unique amphoteric and lipophilic nature of this cyclohexyl-substituted benzimidazole.

Introduction: The Physicochemical Challenge

Before attempting purification, you must understand the molecule's behavior in solution. This compound features two distinct ionizable centers and a significant lipophilic domain:

-

Benzimidazole Nitrogen (

): Weakly basic ( -

Primary Amine (

): Moderately basic ( -

Cyclohexyl Group: Adds significant steric bulk and lipophilicity (

), making the compound less soluble in water than its methyl or phenyl analogs.

Implication: Standard "neutral" workups will fail. The molecule exists as a dication at low pH, a monocation at neutral pH, and a neutral species only at high pH (

Module 1: The "Dirty" Crude – Acid-Base Extraction Protocol

User Question: My crude reaction mixture is a dark, sticky oil containing unreacted o-phenylenediamine (OPD) and mineral salts. Direct crystallization failed. How do I clean this up?

Technical Response: Direct crystallization fails because the impurities (OPD, oligomers) interfere with crystal lattice formation. You must exploit the pH-Switch technique to remove non-basic impurities and colored oxidation products.

The Dual-pH Swing Protocol

Reagents:

-

2M HCl

-

4M NaOH or

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Workflow:

-

Dissolution (Acidic Phase): Dissolve the crude oil in 2M HCl . The product forms a soluble dihydrochloride salt.

-

Why? Neutral organic impurities (unreacted aldehydes, non-basic tars) remain insoluble or extractable.

-

-

Wash 1 (Removal of Neutrals): Wash the acidic aqueous layer with DCM (

). -

pH Adjustment 1 (Target pH 6.0): Carefully add NaOH until pH reaches ~6.0.

-

Critical Step: At pH 6, the benzimidazole ring deprotonates, but the primary amine remains charged. Some specific impurities (like mono-acylated byproducts) may precipitate here. Filter if solids appear.[3]

-

-

Basification (Target pH > 12): Add NaOH until pH > 12. The product is now fully neutral (free base).

-

Observation: The solution should turn cloudy as the hydrophobic cyclohexyl product precipitates.

-

-

Extraction: Extract the cloudy aqueous mixture with DCM (

). -

Drying: Dry combined organics over

and concentrate.

Visual Workflow (Logic Map)

Caption: Dual-pH Swing Extraction logic for isolating amphoteric benzimidazole amines.

Module 2: Chromatographic Troubleshooting (HPLC/Flash)

User Question: I am seeing severe peak tailing on my HPLC (C18 column), and the product elutes as a broad smear. I suspect it's interacting with the silica.

Technical Response:

You are correct. The primary amine and the benzimidazole nitrogen are interacting with residual silanol groups (

Solution: The "Silanol Shield" Strategy

You must suppress silanol ionization or block the interaction sites.

| Parameter | Recommendation | Mechanism |

| Stationary Phase | C18 with High Carbon Load & End-capping | "End-capping" chemically blocks free silanols. Avoid bare silica or older generation C18. |

| Mobile Phase A | 0.1% TFA (Trifluoroacetic Acid) | Low pH ( |

| Alternative Modifier | 10mM Ammonium Bicarbonate (pH 10) | High pH Strategy: At pH 10, the amine is neutral (free base) and won't interact with silanols. Requires alkali-stable column (e.g., Waters XBridge). |

| Ion Pairing | Add 5mM Hexanesulfonate | Forms a neutral ion pair with the amine, improving peak shape on standard C18 columns. |

Recommended HPLC Method (Standard)

-

Column: Agilent Zorbax Eclipse Plus C18 (or equivalent),

. -

Mobile Phase A: Water + 0.1% TFA.[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 15 min. (The cyclohexyl group requires high organic % for elution).

Visualizing the Tailing Mechanism

Caption: Mechanism of amine tailing and its suppression via acid modifiers (TFA).

Module 3: Recrystallization & Final Polish

User Question: The material is chemically pure (>95%) but looks yellow/tan. How do I get white crystals?

Technical Response: The yellow color typically comes from trace oxidation products of o-phenylenediamine (e.g., phenazine derivatives) trapped in the crystal lattice. The cyclohexyl group makes the product too soluble in pure ethanol or methanol.

Solvent Screening Table

| Solvent System | Outcome | Comment |

| Ethanol (Hot) | Poor Recovery | Product is too soluble due to lipophilic cyclohexyl group. |

| Acetonitrile (ACN) | Excellent | Dissolve hot, cool slowly to |

| EtOAc / Hexane (1:3) | Good | Dissolve in min. hot EtOAc, add Hexane until turbid. Good for removing non-polar tars. |

| Water / Ethanol (50:50) | Moderate | Good for removing inorganic salts, but oiling out (emulsion) is a risk with the cyclohexyl chain. |

Protocol for Acetonitrile Recrystallization:

-

Dissolve 1g of crude solid in boiling ACN (~10-15 mL).

-

If colored, add activated charcoal (5 wt%), boil for 5 mins, and filter hot through Celite.

-

Allow filtrate to cool to room temperature undisturbed (2 hours).

-

Cool to

for final precipitation.

Module 4: Impurity Profiling (FAQ)

Q: What is the "M+108" impurity I see in LCMS? A: This is likely the bis-benzimidazole impurity. If the reaction stoichiometry was not strictly controlled (excess OPD), or if the condensation temperature was too high, the cyclohexyl linker can degrade or react twice.

-

Fix: Ensure strict 1:1 stoichiometry of amino acid/aldehyde to diamine.

Q: I see a peak with Mass = Product - 17. What is it? A: This is the uncyclized amide (intermediate). The ring closure (dehydration) is incomplete.

-

Fix: Reflux in acidic conditions (e.g., Acetic Acid or 4N HCl) for an additional 2 hours to force cyclization.

Q: Is my product a racemate? A: Yes , unless you performed a chiral resolution. The carbon connecting the benzimidazole, amine, and cyclohexyl group is a stereocenter.

-

Note: If you started with L-Cyclohexylglycine, high-temperature Phillips condensation (often

) can cause partial racemization. Check enantiomeric excess (ee) using a Chiralpak AD-H or OD-H column.

References

-

General Synthesis & Mechanism

-

Phillips Condensation Mechanism: Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society.

-

Catalytic Improvements: Hanan, E. J., et al. (2010).[4] "One-Pot Synthesis of Benzimidazoles." Synlett.

-

-

Purification & pKa Data

-

pKa of 2-(aminomethyl)benzimidazole: Determining the acid-base constants using NMR and potentiometry. Journal of Solution Chemistry.

-

HPLC of Basic Heterocycles: McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs." Journal of Chromatography A.

-

-

Specific Scaffold Context

-

Benzimidazole-Cyclohexyl Derivatives in Drug Discovery: Reports on kinase inhibitors utilizing the cyclohexyl-diamine scaffold. Journal of Medicinal Chemistry.

-

Sources

Common side products in the synthesis of substituted benzimidazoles.

Welcome to the Technical Support Center for Benzimidazole Synthesis . As a Senior Application Scientist, I frequently observe that researchers treat the oxidative condensation of o-phenylenediamine (OPD) and aldehydes as a trivial one-pot reaction. However, the delicate balance between condensation, cyclization, and dehydrogenation strictly dictates the purity profile. When this balance is disrupted, the reaction cascades into a complex mixture of stalled intermediates, over-alkylated side products, and degraded tars.

This guide is designed to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.

I. Mechanistic Pathway & Diagnostic Logic

To troubleshoot effectively, we must first understand the causality of side-product formation. The synthesis of 2-substituted benzimidazoles from OPD and an aldehyde proceeds through a sequential cascade: condensation to a monoamine (Schiff base), intramolecular cyclization to a benzimidazoline, and final oxidative dehydrogenation[1].

Mechanistic pathway of benzimidazole synthesis highlighting intermediate stages and side products.

Diagnostic logic tree for identifying common benzimidazole synthesis side products.

II. Troubleshooting Guides & FAQs

Q1: Why am I observing 1,2-disubstituted benzimidazoles when attempting to synthesize 2-substituted derivatives? Causality: 1,2-disubstituted benzimidazoles form when a second equivalent of aldehyde reacts with the newly formed benzimidazole (or the benzimidazoline intermediate), acting as an N-alkylating agent[2]. This is the most common side reaction in direct condensations because the secondary amine of the intermediate is highly nucleophilic[3]. Resolution:

-

Strict Stoichiometry: Ensure an exact 1:1 molar ratio of OPD to aldehyde. Do not use the aldehyde as a solvent.

-

Catalyst Selection: Switch to a catalyst that accelerates the final oxidation step faster than the competing alkylation step. Solid-supported acids like NaHSO₄-SiO₂[4] or Lewis acids like Yb(OTf)₃[3] have been proven to selectively drive the formation of 2-substituted products by rapidly aromatizing the intermediate.

Q2: My reaction stalls at an intermediate stage. LC-MS shows a mass corresponding to [M+H]+ + 2 Da. How do I drive it to completion? Causality: A mass difference of +2 Da indicates that your reaction has stalled at the benzimidazoline intermediate stage[1]. The final step of the synthesis requires the removal of two hydrogen atoms (dehydrogenation) to achieve aromaticity. If your oxidant is too weak, depleted, or absent, the reaction cannot proceed[5]. Resolution: Introduce a dedicated hydrogen acceptor. While air (O₂) can sometimes suffice, it is often too slow and leads to degradation. Use a stoichiometric or catalytic oxidant such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)[6] or an I₂/NaOH system[7].

Q3: I am using an unsymmetrical starting material (e.g., 4-methyl-1,2-phenylenediamine) and getting an inseparable mixture of products. How can I control regioselectivity? Causality: Unsymmetrical OPDs possess two non-equivalent primary amines. Condensation with an aldehyde yields a mixture of imines. Furthermore, even if one imine forms preferentially, the rapid tautomerization of the resulting imidazole ring in solution makes the 5- and 6-positions chemically equivalent, yielding a near 1:1 mixture of 5- and 6-substituted regioisomers[8]. Resolution: Direct condensation cannot reliably control regioselectivity for unsymmetrical OPDs. You must abandon the one-pot OPD route and instead utilize a tandem N-alkylation/nitro-reduction/cyclocondensation strategy starting from an o-nitroaniline[8]. By installing the substituent on the specific amine before ring closure, you lock the tautomeric state and achieve absolute regiocontrol.

Q4: The crude mixture contains dark, colored tars and trace amounts of quinoxaline derivatives. What went wrong? Causality: OPD is highly susceptible to auto-oxidation in the presence of air and light, forming polymeric colored tars[2]. Additionally, if you are using a strong oxidant (like prolonged heating with H₂O₂), the aldehyde can over-oxidize into a 1,2-dicarbonyl species. Condensation of OPD with a 1,2-dicarbonyl yields a quinoxaline ring instead of a benzimidazole[8]. Resolution: Purify your OPD immediately before use (sublimation or recrystallization). Run the reaction under an inert argon atmosphere if you are using an internal chemical oxidant (like DDQ or I₂).

III. Quantitative Catalyst & Oxidant Comparison

Selecting the correct catalytic/oxidant system is the most critical variable in preventing side products. Below is a summary of validated systems:

| Catalyst / Oxidant System | Typical Yield | Reaction Time | Primary Advantage | Common Side Products to Monitor |

| DDQ (Microwave) [6] | 85–95% | 5–10 min | Rapid aromatization, metal-free. | Trace quinoxalines if overheated. |

| NaOH / I₂ (Ultrasound) [7] | 90–99% | 4–7 min | Green chemistry, room temperature. | Unreacted monoamides if I₂ is depleted. |

| Yb(OTf)₃ (Solvent-free) [3] | 80–92% | 1–3 hours | High selectivity for 2-substituted. | 1,2-disubstituted (minimal). |

| NaHSO₄-SiO₂ (EtOH Reflux) [4] | 85–94% | 2–4 hours | Reusable solid acid catalyst. | 1,2-disubstituted (if excess aldehyde). |

IV. Validated Experimental Protocols

To ensure self-validating and reproducible results, adopt one of the following modernized, high-efficiency protocols rather than traditional reflux methods.

Protocol A: Ultrasound-Assisted Synthesis via NaOH/I₂ Oxidant System[7]

This method is highly recommended to avoid thermal degradation (tars) of OPD.

-

Preparation: In a 50 mL glass vial, dissolve o-phenylenediamine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in 5 mL of an ethanol/water mixture (1:1 v/v).

-

Oxidant Addition: Add NaOH (1.2 mmol) followed by Iodine (I₂, 10 mol%, 0.1 mmol) to the solution. Self-Validation Check: The solution will temporarily darken upon I₂ addition.

-

Sonication: Place the vial in an ultrasonic bath (e.g., 40 kHz) at room temperature. Sonicate for 4–7 minutes.

-

Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 3:7). The disappearance of the monoamine intermediate (lower Rf) and the appearance of a bright blue fluorescent spot under 254 nm UV indicates completion.

-

Workup: Quench the mixture with a saturated solution of Na₂S₂O₃ (2 mL) to neutralize residual iodine. Filter the precipitated 2-substituted benzimidazole, wash with cold water, and dry under vacuum.

Protocol B: Microwave-Assisted Synthesis using DDQ[6]

This method is ideal for electronically deactivated aldehydes that stall at the benzimidazoline stage.

-

Preparation: In a microwave-safe vessel, prepare a solution of o-phenylenediamine (1.0 mmol) and aldehyde (1.0 mmol) in a minimum amount of anhydrous acetonitrile (approx. 2-3 mL).

-